molecular formula C43H39N5O10 B10821904 PROTAC CYP1B1 degrader-1

PROTAC CYP1B1 degrader-1

Cat. No.: B10821904
M. Wt: 785.8 g/mol
InChI Key: MRMQVUIZIOZVSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC CYP1B1 degrader-1 involves multiple steps, starting with the preparation of α-naphthoflavone derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps and the development of more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

PROTAC CYP1B1 degrader-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

PROTAC CYP1B1 degrader-1 has several scientific research applications:

Mechanism of Action

PROTAC CYP1B1 degrader-1 exerts its effects by targeting CYP1B1 for degradation. The compound binds to CYP1B1 and recruits an E3 ubiquitin ligase, which tags CYP1B1 with ubiquitin. This ubiquitinated CYP1B1 is then recognized and degraded by the proteasome, leading to a reduction in CYP1B1 levels and overcoming drug resistance .

Comparison with Similar Compounds

Properties

Molecular Formula

C43H39N5O10

Molecular Weight

785.8 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[6-[4-[4-(6,7,10-trimethoxy-4-oxobenzo[h]chromen-2-yl)phenyl]triazol-1-yl]hexoxy]isoindole-1,3-dione

InChI

InChI=1S/C43H39N5O10/c1-54-31-16-17-32(55-2)39-38(31)35(56-3)21-27-30(49)22-34(58-40(27)39)25-13-11-24(12-14-25)28-23-47(46-45-28)19-6-4-5-7-20-57-33-10-8-9-26-37(33)43(53)48(42(26)52)29-15-18-36(50)44-41(29)51/h8-14,16-17,21-23,29H,4-7,15,18-20H2,1-3H3,(H,44,50,51)

InChI Key

MRMQVUIZIOZVSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C(C2=C(C=C1)OC)OC(=CC3=O)C4=CC=C(C=C4)C5=CN(N=N5)CCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC

Origin of Product

United States

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